molecular formula C16H10N4O4 B250544 Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate

Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate

Cat. No. B250544
M. Wt: 322.27 g/mol
InChI Key: TZEOPWXVQNXIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate (DCDC) is a synthetic compound that has been studied for its potential applications in scientific research. DCDC is a heterocyclic compound that contains two fused rings, which makes it a unique molecule with interesting properties.

Mechanism of Action

The mechanism of action of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate is not fully understood. However, it has been suggested that Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate may inhibit the activity of enzymes involved in inflammation and tumor growth. Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has also been shown to have anti-microbial effects against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation of using Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-microbial properties. Another direction is to study its potential as a fluorescent probe for detecting DNA damage. Additionally, more research is needed to understand the mechanism of action of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate and how it interacts with enzymes and other molecules in the body.

Synthesis Methods

The synthesis of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate involves a multistep reaction that starts with the condensation of anthranilic acid with acetic anhydride to form 2-acetylamino benzoic acid. The next step involves the reaction of 2-acetylamino benzoic acid with 2-nitrobenzaldehyde in the presence of sodium acetate to form 2-(2-nitrobenzylideneamino) benzoic acid. This compound is then reduced using sodium borohydride to form 2-(2-aminobenzylideneamino) benzoic acid, which is then cyclized with ethyl oxalate to form Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate.

Scientific Research Applications

Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

Molecular Formula

C16H10N4O4

Molecular Weight

322.27 g/mol

IUPAC Name

dimethyl 2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene-6,13-dicarboxylate

InChI

InChI=1S/C16H10N4O4/c1-23-15(21)7-3-9-13-10(4-7)18-20-12-6-8(16(22)24-2)5-11(14(12)13)19-17-9/h3-6H,1-2H3

InChI Key

TZEOPWXVQNXIPP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=NN=C3C=C(C=C4C3=C2C(=C1)N=N4)C(=O)OC

Canonical SMILES

COC(=O)C1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C(=O)OC

Origin of Product

United States

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